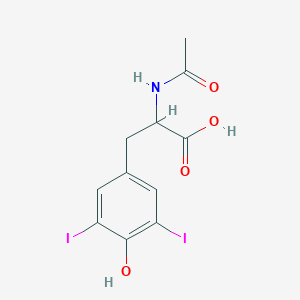

7-Deacetyl-7-O-hemisuccinyl-Forskolin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of forskolin derivatives involves regioselective modifications to introduce functional groups that alter its activity and solubility. For example, the synthesis of labeled and unlabeled 1-acetyl-7-deacetylforskolin has been achieved by acetylation of 7-deacetylforskolin, which aids in the study of forskolin's binding affinity and enzymatic stimulation properties in vitro (Sasaki et al., 1995).

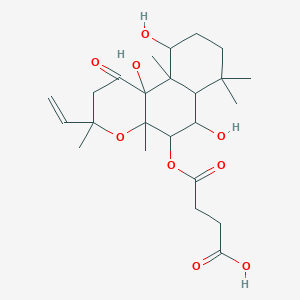

Molecular Structure Analysis

The molecular structure of forskolin derivatives, including 7-Deacetyl-7-O-hemisuccinyl-Forskolin, plays a crucial role in their interaction with biological targets. Modifications at specific positions can significantly affect their ability to bind and activate or inhibit cellular enzymes such as adenylyl cyclase. Studies have shown that the presence or absence of acetyl groups at certain positions influences forskolin's binding and activity (Robbins et al., 1996).

Chemical Reactions and Properties

Forskolin derivatives undergo various chemical reactions that can modify their structure and, consequently, their pharmacological activity. For instance, the base-catalyzed hydrolysis of forskolin leads to the formation of 7-deacetyl forskolin, illustrating how forskolin's chemical properties can be altered under different conditions (Yamamura et al., 1991).

Physical Properties Analysis

The physical properties of forskolin derivatives, such as solubility and stability, are critical for their biological activity and potential therapeutic application. Research has shown that the incorporation of forskolin into lipid emulsions can significantly improve its stability, highlighting the importance of physical properties in drug formulation (Yamamura et al., 1991).

Chemical Properties Analysis

The chemical properties of forskolin derivatives, including this compound, determine their reactivity and interaction with biological molecules. The regioselective acetylation of forskolin to produce specific derivatives illustrates the manipulation of chemical properties to achieve desired biological outcomes (Sasaki et al., 1996).

Wissenschaftliche Forschungsanwendungen

Aktivierung der Adenylatcyclase

7-Deacetyl-7-O-hemisuccinyl-Forskolin ist ein wasserlösliches Derivat von Forskolin, das für seine Fähigkeit bekannt ist, die Adenylatcyclase zu aktivieren . Dieses Enzym spielt eine entscheidende Rolle im cAMP-Signalweg (zyklisches Adenosinmonophosphat), der für viele biologische Prozesse, einschließlich der Zellkommunikation und der Hormonwirkung, von grundlegender Bedeutung ist.

Arzneimittelentwicklung und -reinigung

Die Struktur des Derivats ermöglicht es, über seinen N-Hydroxysuccinimidester an Aminoethyl-Agarose gekoppelt zu werden, was es zu einem hervorragenden Kandidaten für die Herstellung von Affinitäts-Trägern und -Sonden macht . Diese Anwendung ist besonders nützlich in den Reinigungsprozessen während der Arzneimittelentwicklung.

Wirkmechanismus

Target of Action

The primary target of 7-Deacetyl-7-O-hemisuccinyl-Forskolin is adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP), a second messenger molecule.

Mode of Action

This compound interacts with its target, adenylate cyclase, by activating it . This activation leads to an increase in the production of cAMP, which in turn triggers various downstream cellular responses.

Biochemical Pathways

The activation of adenylate cyclase and the subsequent increase in cAMP levels affect multiple biochemical pathways. One of the key pathways influenced is the cAMP-dependent protein kinase pathway . This pathway plays a crucial role in cellular signaling and regulation of metabolic processes.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

The activation of adenylate cyclase by this compound leads to increased cAMP levels, which can have various molecular and cellular effects. For instance, it has been found to inhibit E-selectin gene transcription through the cAMP-dependent protein kinase pathway .

Eigenschaften

IUPAC Name |

4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOOYZVVOXRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399463 | |

| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83797-56-2 | |

| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

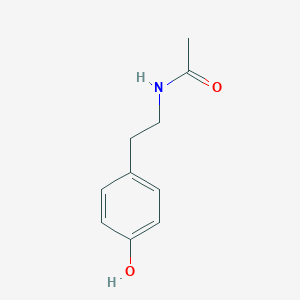

![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)

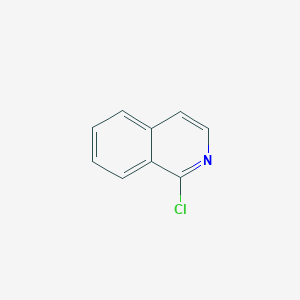

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)